molecular formula C124H180N34O31 B219084 (S)-2-Amino-4-(hydroxyamino)butanoic acid CAS No. 111821-59-1

(S)-2-Amino-4-(hydroxyamino)butanoic acid

Cat. No. B219084
CAS RN: 111821-59-1
M. Wt: 134.13 g/mol
InChI Key: VIWSVOOCJXAYRE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(hydroxyamino)butanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a non-proteinogenic amino acid that has been studied for its potential therapeutic applications. DOPS is a precursor of norepinephrine and dopamine, two important neurotransmitters in the central nervous system.

Scientific Research Applications

DOPS has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPS has been shown to increase dopamine levels in the brain and improve motor symptoms in Parkinson's patients.
Another area of research is in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. DOPS has been shown to increase blood pressure and improve symptoms in patients with this condition.
DOPS has also been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic fatigue syndrome.

Mechanism of Action

DOPS acts as a precursor to norepinephrine and dopamine, two important neurotransmitters in the central nervous system. DOPS is converted to DOPA by the enzyme L-aromatic amino acid decarboxylase, and then to dopamine and norepinephrine by other enzymes. By increasing the levels of these neurotransmitters, DOPS may improve symptoms in conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical and Physiological Effects:
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which can improve motor symptoms in Parkinson's disease patients. DOPS has also been shown to increase blood pressure, which can improve symptoms in patients with orthostatic hypotension.

Advantages and Limitations for Lab Experiments

One advantage of using DOPS in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. One limitation of using DOPS is its potential to interact with other medications and cause side effects.

Future Directions

Future research on DOPS could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, research could focus on developing new synthesis methods for DOPS that are more efficient and cost-effective. Finally, research could focus on identifying potential side effects and drug interactions associated with DOPS use.

Synthesis Methods

DOPS can be synthesized through the reaction of L-serine with 3,4-dihydroxyphenylalanine (DOPA) using the enzyme DOPA decarboxylase. The reaction yields DOPS and carbon dioxide.

properties

CAS RN

111821-59-1

Product Name

(S)-2-Amino-4-(hydroxyamino)butanoic acid

Molecular Formula

C124H180N34O31

Molecular Weight

134.13 g/mol

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)butanoic acid

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

VIWSVOOCJXAYRE-VKHMYHEASA-N

Isomeric SMILES

C(CNO)[C@@H](C(=O)O)N

SMILES

C(CNO)C(C(=O)O)N

Canonical SMILES

C(CNO)C(C(=O)O)N

synonyms

4-HDABA
4-N-hydroxy-2,4-diaminobutyric acid
4-N-hydroxy-2,4-diaminobutyric acid hydrochloride

Origin of Product

United States

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